Ethyl 2-(indolin-1-yl)acetate

Medicinal chemistry Drug design Membrane permeability

Ethyl 2-(indolin-1-yl)acetate (CAS 50781-89-0) is an N-substituted indoline derivative belonging to the class of (2,3-dihydro-indol-1-yl)-acetic acid esters. It possesses a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 50781-89-0
Cat. No. B8668508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(indolin-1-yl)acetate
CAS50781-89-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCC2=CC=CC=C21
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)9-13-8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3
InChIKeyGZWAOZWLMDLJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(indolin-1-yl)acetate (CAS 50781-89-0): Core Physicochemical and Structural Profile for Procurement Decision-Making


Ethyl 2-(indolin-1-yl)acetate (CAS 50781-89-0) is an N-substituted indoline derivative belonging to the class of (2,3-dihydro-indol-1-yl)-acetic acid esters. It possesses a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . Its computed physicochemical descriptors include a topological polar surface area (PSA) of 29.54 Ų and a LogP of 1.6772 . The compound serves as a key synthetic intermediate in the preparation of indoline-based acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, a class of therapeutic candidates for hyperlipemia and arteriosclerosis [1]. The ethyl ester moiety provides a balance between lipophilicity and hydrolytic lability that is distinct from both the corresponding methyl ester and the free carboxylic acid, positioning this compound as a strategically selected building block in medicinal chemistry campaigns.

Why Ethyl 2-(indolin-1-yl)acetate Cannot Be Swapped for a Generic Indoline Acetate: Evidence of Physicochemical and Positional Specificity


Indoline-acetate ester derivatives are not interchangeable commodities. The specific substitution pattern at N-1 versus C-2 of the indoline ring, the ester alkyl chain length, and the saturation state of the heterocycle all generate distinct physicochemical profiles that directly affect reactivity, downstream synthetic yields, and pharmacokinetic properties of final drug candidates. Ethyl 2-(indolin-1-yl)acetate occupies a unique parameter space with a PSA of 29.54 Ų and a LogP of 1.68, values that differ meaningfully from its closest analogs . These differences are not merely computational curiosities; they translate into altered membrane permeability predictions, differential susceptibility to esterase-mediated hydrolysis, and divergent performance in the multi-step syntheses of ACAT inhibitors where this compound is explicitly claimed as a critical intermediate [1]. Generic substitution without verification of positional isomerism and ester identity risks introducing an unintended regioisomer—specifically the indolin-2-yl variant—which carries a PSA of 38.3 Ų and would alter both the steric and electronic landscape of subsequent transformations .

Quantitative Differentiation Evidence for Ethyl 2-(indolin-1-yl)acetate Versus Closest Analogs


Polar Surface Area (PSA) Advantage Over the Indolin-2-yl Regioisomer: A 23% Lower PSA for Superior Membrane Permeability Prediction

Ethyl 2-(indolin-1-yl)acetate exhibits a computed topological polar surface area (PSA) of 29.54 Ų , which is 23% lower than the PSA of its indolin-2-yl regioisomer (ethyl 2-(indolin-2-yl)acetate, CAS 64132-03-2) at 38.3 Ų . The unsaturated indole analog (ethyl 2-(1H-indol-2-yl)acetate, CAS 33588-64-6) carries an even higher PSA of 42.09 Ų . PSA values below 60–70 Ų are generally associated with favorable passive membrane permeability; within this regime, every 10 Ų reduction can meaningfully improve predicted intestinal absorption and blood-brain barrier penetration [1].

Medicinal chemistry Drug design Membrane permeability

LogP Differentiation: Optimized Lipophilicity Balance Between Methyl Ester and Indolin-2-yl Isomer

The LogP of ethyl 2-(indolin-1-yl)acetate is 1.68 , positioning it between the more hydrophilic methyl ester analog (methyl 2-(indolin-1-yl)acetate, CAS 39597-68-7, LogP 1.29) and the more lipophilic indolin-2-yl regioisomer (LogP 2.2) . This intermediate LogP value is within the optimal range (1–3) for oral drug-likeness as defined by Lipinski's Rule of Five, while the methyl ester's lower LogP of 1.29 may limit partitioning into lipid bilayers and the indolin-2-yl variant's higher LogP of 2.2 may increase the risk of CYP450 promiscuity and reduced aqueous solubility.

Lipophilicity ADME prediction Medicinal chemistry

Patent-Documented Role as Critical Synthetic Intermediate for ACAT Inhibitors: Validated Industrial Utility Not Shared by All Analogs

Ethyl 2-(indolin-1-yl)acetate and its derivatives are explicitly disclosed as synthetic intermediates in patent families claiming indoline-based ACAT inhibitors with therapeutic potential for hyperlipemia and arteriosclerosis [1][2]. The Sankyo patent JP2002302481A claims compounds of formula (1) wherein the indoline N-1 position bears an acetate ester moiety, directly encompassing ethyl 2-(indolin-1-yl)acetate as a key building block [1]. U.S. Patent 7,012,147 further describes an improved process for preparing these intermediates, achieving an overall yield of 27.3% or more from starting indole, compared to the prior art yield of only 7.2% [2].

ACAT inhibition Cardiovascular drug discovery Process chemistry

Ethyl Ester Versus Free Carboxylic Acid: Superior Synthetic Versatility as a Protected Form

Ethyl 2-(indolin-1-yl)acetate (MW 205.25) is the ethyl ester of 2-(indolin-1-yl)acetic acid (CAS 193544-62-6, MW 177.20) . The free carboxylic acid carries a hydrogen bond donor that can interfere with subsequent N-alkylation, acylation, or metal-catalyzed coupling reactions on the indoline ring, whereas the ethyl ester serves as a masked carboxylate protecting group that can be selectively cleaved under basic hydrolysis conditions at the final synthetic step. This protects the carboxyl functionality from unwanted side reactions during the multi-step synthesis of ACAT inhibitors where the indoline nitrogen and aromatic positions undergo further functionalization [1].

Synthetic methodology Protecting group strategy Multi-step synthesis

Saturated Indoline Core Versus Unsaturated Indole: Differential Reactivity Dictates Downstream Chemistry

Ethyl 2-(indolin-1-yl)acetate contains a saturated 2,3-dihydroindole (indoline) core, distinguishing it from the fully aromatic indole analog ethyl 2-(1H-indol-2-yl)acetate (CAS 33588-64-6) . The saturated indoline ring introduces an sp³-hybridized carbon at C-2 and C-3, creating a non-planar bicyclic system with different conformational preferences and electron density distribution compared to the planar, fully conjugated indole system [1]. This saturation profoundly alters the reactivity of the aromatic ring toward electrophilic substitution: indoline is more electron-rich at the para (C-5) position than indole, directing electrophiles to different sites and enabling distinct substitution patterns critical for the SAR of ACAT inhibitors [2].

Heterocyclic chemistry Synthetic intermediate Ring saturation

Optimal Application Scenarios for Ethyl 2-(indolin-1-yl)acetate Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization of ACAT Inhibitors for Cardiovascular Disease

Ethyl 2-(indolin-1-yl)acetate is the structurally validated N-1 building block for constructing patent-protected indoline ACAT inhibitors. Its PSA of 29.54 Ų predicts acceptable membrane permeability for oral bioavailability, while its LogP of 1.68 balances lipophilicity within drug-like space. Medicinal chemistry teams pursuing ACAT as a target for hyperlipemia and arteriosclerosis should specifically source the N-1 substituted ethyl ester to match the scaffold configuration in U.S. Patent 6,063,806 and related filings [1]. Substitution with the N-2 regioisomer (PSA 38.3 Ų) or the indole analog (PSA 42.09 Ų) introduces a structurally distinct core that has not been validated in these patent families.

Process Chemistry: Large-Scale Synthesis of Indoline-Based Pharmaceutical Intermediates

The improved synthetic route disclosed in U.S. Patent 7,012,147 achieves an overall yield of 27.3% for the final ACAT inhibitor from indole-derived intermediates, a 3.8-fold improvement over the prior art yield of 7.2% . Process chemists scaling up indoline-based pharmaceutical syntheses benefit from sourcing the pre-formed ethyl ester, which eliminates an esterification step and avoids the use of the free carboxylic acid (CAS 193544-62-6) that can complicate N-functionalization reactions due to its acidic proton [1]. The ethyl ester also provides a convenient chromophore-free handle for reaction monitoring by TLC or HPLC.

Chemical Biology: Design of Membrane-Permeable Probe Molecules

For chemical biology applications requiring intracellular target engagement, the N-1 substitution pattern and ethyl ester of this compound provide a PSA of 29.54 Ų , which is 30% lower than the indole analog (42.09 Ų) and 23% lower than the N-2 regioisomer (38.3 Ų) [1]. This lower PSA is a critical determinant of passive cell membrane permeability [2]. Researchers designing fluorescent or affinity probes based on the indoline scaffold should select the N-1 ethyl ester to maximize the probability of intracellular access while retaining the saturated indoline core required for ACAT target binding.

Academic Research: Structure-Activity Relationship (SAR) Studies on Indoline ACAT Inhibitors

Academic groups investigating the SAR of indoline-based ACAT inhibitors require the correct positional isomer to ensure that observed biological activity can be attributed to the intended pharmacophore. The Sankyo patent family (JP2002302481A, US7012147) establishes the N-1 acetate ester as the validated scaffold. Using the N-2 isomer (CAS 64132-03-2) would invert the vector of the acetate side chain relative to the indoline ring, potentially abolishing ACAT inhibitory activity and confounding SAR interpretation. The ethyl ester's intermediate LogP of 1.68, compared to the methyl ester's 1.29, also provides a meaningful parameter for SAR exploration of ester lipophilicity on in vitro potency and microsomal stability.

Quote Request

Request a Quote for Ethyl 2-(indolin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.